3-(3-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
Starting Materials: 3-fluorobenzyl bromide and 3-fluorophenylboronic acid.
Reaction Conditions: The thienopyrimidinone core is subjected to Suzuki-Miyaura cross-coupling reactions using palladium catalysts and bases like potassium carbonate (K2CO3) in an organic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow chemistry techniques.
Purification: Employing crystallization, chromatography, and recrystallization methods to achieve the desired purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of Thieno[3,2-d]pyrimidin-4(3H)-one Core
Starting Materials: Thiophene-2-carboxylic acid, urea, and appropriate catalysts.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the thienopyrimidinone core.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring, potentially converting it to a hydroxyl group.
Substitution: The fluorine atoms in the benzyl and phenyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science:
Biology
Antimicrobial Agents: Exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.
Enzyme Inhibition: Can act as an inhibitor for specific enzymes, useful in studying enzyme mechanisms and drug development.
Medicine
Anticancer Research: Potential use in developing anticancer drugs due to its ability to interfere with cellular pathways involved in cancer progression.
Anti-inflammatory Agents: Shows promise in reducing inflammation, useful in treating inflammatory diseases.
Industry
Pharmaceuticals: Used in the synthesis of various pharmaceutical intermediates.
Agriculture: Potential use in developing agrochemicals for pest control.
Mechanism of Action
The mechanism of action of 3-(3-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity and specificity. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: Similar core structure but different substitution patterns.
Fluorobenzyl and Fluorophenyl Derivatives: Compounds with similar fluorine substitutions but different core structures.
Uniqueness
Enhanced Stability: The presence of fluorine atoms increases the compound’s chemical stability.
Biological Activity: The specific substitution pattern enhances its biological activity compared to other thienopyrimidinones.
Versatility: Can be used in a wide range of applications, from medicinal chemistry to material science.
This detailed overview provides a comprehensive understanding of 3-(3-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
7-(3-fluorophenyl)-3-[(3-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N2OS/c20-14-5-1-3-12(7-14)9-23-11-22-17-16(10-25-18(17)19(23)24)13-4-2-6-15(21)8-13/h1-8,10-11H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKUVDZHELKPTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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